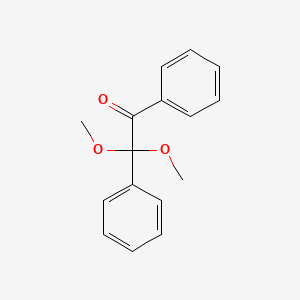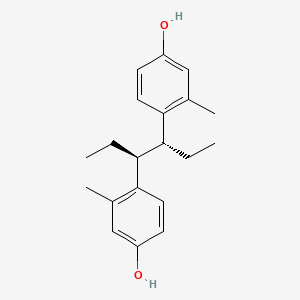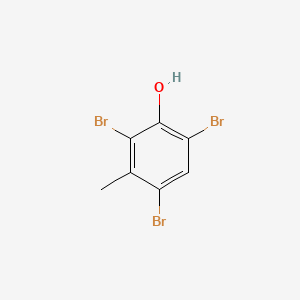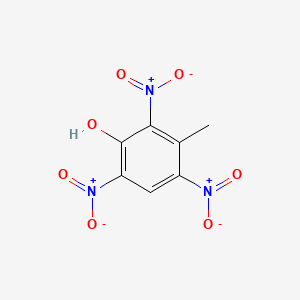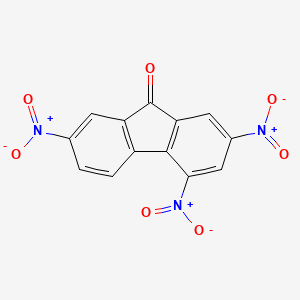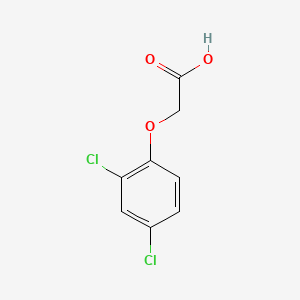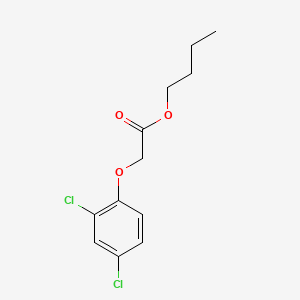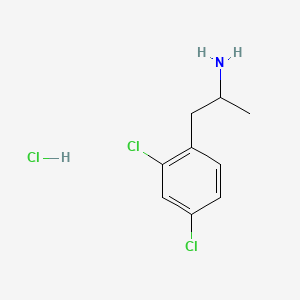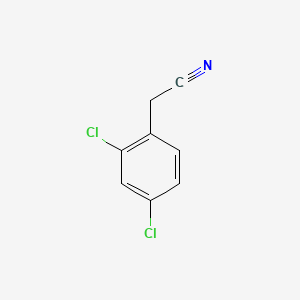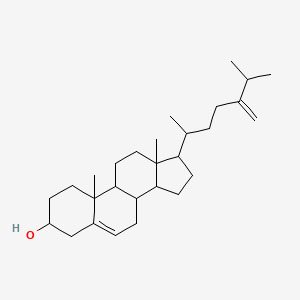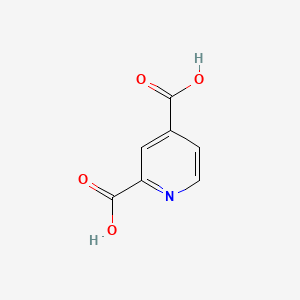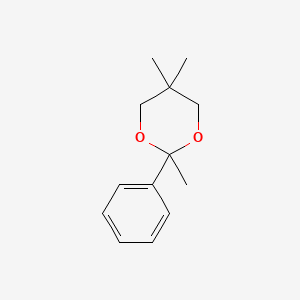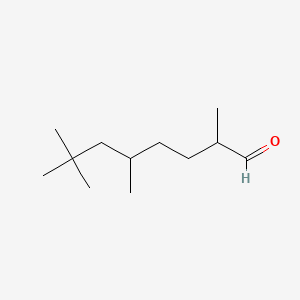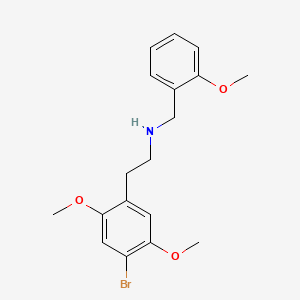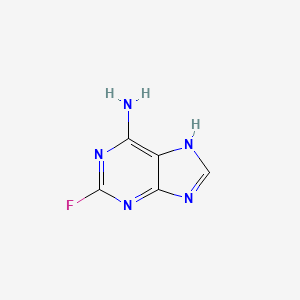
2-Fluoroadenine
Overview
Description
2-Fluoroadenine (2-FA) is a toxic adenine antimetabolite used in laboratory biological research for counterselection of wildtype bacterial or eukaryotic APT (adenine phosphoribosyltransferase) genes .
Synthesis Analysis
A one-pot synthesis of 2-fluoroadenine from an inexpensive 2,6-diaminopurine starting material using diazonium chemistry in a continuous fashion has been reported . .Molecular Structure Analysis
The chemical formula of 2-Fluoroadenine is C5H4FN5. Its exact mass is 153.05 and its molecular weight is 163.120 . It is an organofluorine compound and a member of purines .Chemical Reactions Analysis
2-Fluoroadenine is an intermediate product for the preparation of 2-fluoroadenosine, an important antitumor agent . The selective introduction of fluorine through diazotation of 2,6-diaminopurine in the presence of a fluorinating agent according to Schiemann gives 2-fluoroadenine .Physical And Chemical Properties Analysis
2-Fluoroadenine has a molar mass of 153.120 g·mol−1 . Its solubility in water is less than 0.5 mM, but it is soluble at concentrations greater than or equal to 10 mM in DMSO .Scientific Research Applications
-
Genetic Research
- Summary of Application : 2-Fluoroadenine (2-FA) is a toxic adenine antimetabolite used in laboratory biological research for counterselection of wildtype bacterial or eukaryotic (i.e. animals, yeast, plants, diatoms, brown algae) APT (adenine phosphoribosyltransferase) genes .
- Methods of Application : In this application, 2-FA is used to select for knockouts or mutants for APT, which are resistant to 2-FA .
- Results or Outcomes : This method allows for the selection of specific genetic traits in a variety of organisms, aiding in genetic research and potentially the development of new treatments or therapies .
-
Pharmaceutical Research
- Summary of Application : 2-Fluoroadenine is a critical intermediate for pharmaceutical drugs and can be synthesized within the lab from 2,6-diaminopurine, which is an inexpensive and readily available compound .
- Methods of Application : The specific methods of synthesis would depend on the desired end product, but generally involve chemical reactions under controlled conditions .
- Results or Outcomes : The ability to synthesize 2-FA in the lab makes it a valuable tool in the development of new pharmaceuticals .
-
Cancer Treatments
- Summary of Application : In cancer treatments, 2-Fluoroadenine has been used to treat head and neck cell carcinoma by the progressive removal of RNA and protein synthesis within tumor cells .
- Methods of Application : The specific methods of application would depend on the type of cancer and the individual patient’s needs .
- Results or Outcomes : While the specific outcomes would vary, the use of 2-FA in cancer treatments has shown promise in inhibiting the growth of certain types of cancer cells .
-
Antibacterial Activity
- Summary of Application : 2-Fluoroadenine is synthesized in the cell and exhibits a large range of antibacterial activity .
- Methods of Application : The specific methods of application would depend on the type of bacteria and the individual patient’s needs .
- Results or Outcomes : The use of 2-FA in antibacterial treatments has shown promise in inhibiting the growth of certain types of bacteria .
-
Inhibitor of Blood-Platelet Adhesion
- Summary of Application : 2-Fluoroadenine acts as an inhibitor of blood-platelet adhesion, and when combined with actinobolin, produces a greater combined effect of preventing or treating infections .
- Methods of Application : The specific methods of application would depend on the individual patient’s needs .
- Results or Outcomes : The use of 2-FA as an inhibitor of blood-platelet adhesion has shown promise in preventing or treating infections .
-
Interactions with Kinase Inhibitor UCN-01
- Summary of Application : Interactions between 2-Fluoroadenine and the Kinase Inhibitor UCN-01 have been examined in human leukemia cells .
- Methods of Application : The specific methods of application would depend on the type of leukemia and the individual patient’s needs .
- Results or Outcomes : UCN-01 increases 2-FA-induced mitochondrial damage and apoptosis in human leukemia cells in a sequence-dependent manner .
-
DNA Synthesis and Methylation Inhibitor
- Summary of Application : 2-Fluoroadenine can act as a DNA synthesis and methylation inhibitor .
- Methods of Application : The specific methods of application would depend on the individual patient’s needs .
- Results or Outcomes : The use of 2-FA as a DNA synthesis and methylation inhibitor has shown promise in preventing or treating infections .
-
Interactions with Actinobolin
- Summary of Application : 2-Fluoroadenine, when combined with actinobolin, produces a greater combined effect of preventing or treating infections .
- Methods of Application : The specific methods of application would depend on the individual patient’s needs .
- Results or Outcomes : The use of 2-FA in combination with actinobolin has shown promise in preventing or treating infections .
-
Radical Dehalogenation and Purine Nucleoside Phosphorylase E. coli
- Summary of Application : Interactions between 2-Fluoroadenine and Purine Nucleoside Phosphorylase E. coli have been examined .
- Methods of Application : The specific methods of application would depend on the type of E. coli and the individual patient’s needs .
- Results or Outcomes : The use of 2-FA in interactions with Purine Nucleoside Phosphorylase E. coli has shown promise .
Safety And Hazards
2-Fluoroadenine is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are advised .
Future Directions
2-Fluoroadenine has been used in the treatment of chronic lymphocytic leukemia . The interest in 2-fluoroadenine nucleosides is increasing, with cytotoxic 2-fluoroadenosine and modified sugar analogues demonstrating resistance toward deamination by the catabolic enzyme adenosine deaminase and thus longer lifetimes in vivo .
properties
IUPAC Name |
2-fluoro-7H-purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FN5/c6-5-10-3(7)2-4(11-5)9-1-8-2/h1H,(H3,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMPTBDYDNUJLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC(=NC(=C2N1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220264 | |
| Record name | 2-Fluoroadenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoroadenine | |
CAS RN |
700-49-2 | |
| Record name | 2-Fluoroadenine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=700-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoroadenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluoroadenine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27364 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Fluoroadenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoroadenine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-FLUOROADENINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C8H3H4EBG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


